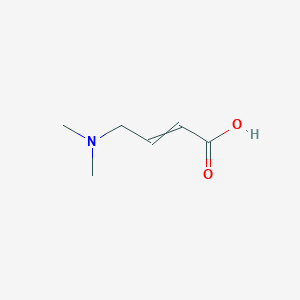

4-(Dimethylamino)but-2-enoic acid

Description

Contextualization as an α,β-Unsaturated Carboxylic Acid Derivative in Organic Chemistry

From a chemical classification standpoint, 4-(dimethylamino)but-2-enoic acid is an α,β-unsaturated carboxylic acid. This class of compounds is characterized by a carbon-carbon double bond positioned between the alpha (α) and beta (β) carbons relative to a carboxyl group. libretexts.orghmdb.ca The conjugation of the double bond with the carbonyl group of the carboxylic acid creates a unique electronic system that dictates the molecule's reactivity. libretexts.org

The general structure of α,β-unsaturated carbonyl compounds makes them susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon. This dual reactivity, known as vinylogous reactivity, is a hallmark of these compounds and is central to their utility in organic synthesis. wikipedia.org They can participate in a variety of chemical transformations, including conjugate additions, which are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.orgwikipedia.org

Structural Characteristics and Geometric Isomerism (E/Z configurations)

A key structural feature of this compound is the presence of a carbon-carbon double bond, which gives rise to geometric isomerism. This means the compound can exist in two different spatial arrangements, designated as the (E) and (Z) isomers. The (E) isomer has the higher priority substituents on opposite sides of the double bond, while the (Z) isomer has them on the same side.

The specific geometry of the isomer is crucial for its biological activity and its utility in synthesis. For instance, the (E)-isomer of this compound is the geometrically preferred isomer for the synthesis of certain pharmaceutical agents due to its specific spatial arrangement, which is necessary for effective binding to its biological target. The (Z)-isomer, on the other hand, is often considered an impurity in these synthetic processes. google.com

Table 1: Physicochemical Properties of this compound Isomers

| Property | (E)-4-(dimethylamino)but-2-enoic acid | (Z)-4-(dimethylamino)but-2-enoic acid |

| CAS Number | 149586-32-3 sigmaaldrich.com | 1092365-58-6 nih.gov |

| Molecular Formula | C₆H₁₁NO₂ sigmaaldrich.com | C₆H₁₁NO₂ nih.gov |

| Molecular Weight | 129.16 g/mol sigmaaldrich.com | 129.16 g/mol nih.gov |

| IUPAC Name | (2E)-4-(dimethylamino)but-2-enoic acid sigmaaldrich.com | (2Z)-4-(dimethylamino)but-2-enoic acid nih.gov |

| Synonyms | trans-4-(Dimethylamino)crotonic acid | cis-4-(Dimethylamino)crotonic acid |

Table 2: Properties of this compound Hydrochloride

| Property | (E)-4-(dimethylamino)but-2-enoic acid hydrochloride |

| CAS Number | 848133-35-7 ambeed.com |

| Molecular Formula | C₆H₁₂ClNO₂ bldpharm.com |

| Molecular Weight | 165.62 g/mol bldpharm.com |

Significance in Advanced Organic Synthesis and Chemical Biology Research

The primary significance of this compound in advanced organic synthesis lies in its role as a key intermediate in the preparation of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as afatinib (B358) and neratinib. These drugs are used in the treatment of certain types of cancer. The α,β-unsaturated carbonyl moiety of the molecule is a crucial pharmacophore, as it acts as a Michael acceptor. This allows for a covalent bond to form with a cysteine residue in the active site of the EGFR, leading to irreversible inhibition of the enzyme.

The synthesis of afatinib involves the amidation of (E)-4-(dimethylamino)but-2-enoic acid with a substituted quinazoline (B50416) derivative. scispace.com The hydrochloride salt of the acid is often used in this process. musechem.com The (Z)-isomer of the corresponding amide is considered an impurity in the final drug product, highlighting the stereochemical importance of the starting material. google.com

In the broader context of chemical biology, α,β-unsaturated carbonyl compounds are recognized for their potential to act as chemical probes to study biological systems. Their ability to react with nucleophilic residues in proteins can be harnessed to selectively label and identify target proteins. While specific research on this compound as a chemical probe is not extensively documented, the reactivity of its core structure suggests potential applications in this area. For example, acyl glucuronidation of α,β-unsaturated carboxylic acids has been shown to activate the compound towards reactivity with biological thiols like glutathione (B108866) and cysteine, which could be a mechanism for covalent protein binding. nih.gov This highlights a potential bioactivation pathway that could be relevant for the design of future chemical probes or understanding the metabolism of drugs containing this moiety.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

4-(dimethylamino)but-2-enoic acid |

InChI |

InChI=1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3-4H,5H2,1-2H3,(H,8,9) |

InChI Key |

ITGIYLMMAABTHC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis Research

Established Chemical Synthesis Routes

A primary route to 4-(dimethylamino)but-2-enoic acid involves the nucleophilic substitution of a halogenated crotonate ester with dimethylamine (B145610), followed by hydrolysis.

The synthesis often commences with a 4-bromocrotonate ester, such as methyl 4-bromocrotonate. nih.gov The bromine atom at the 4-position provides a good leaving group for nucleophilic attack by dimethylamine. This reaction is typically performed in a suitable solvent, yielding the corresponding methyl (E)-4-(dimethylamino)but-2-enoate. sigmaaldrich.com A patent describes a process where trimethylsilyl-4-bromocrotonate is reacted with dimethylamine to produce 4-dimethylaminocrotonic acid. google.com

The subsequent step involves the hydrolysis of the ester intermediate, for instance, methyl (E)-4-(dimethylamino)but-2-enoate, to the desired carboxylic acid. This transformation can be achieved under either acidic or alkaline conditions. chemguide.co.uk

Alkaline hydrolysis, typically carried out by heating the ester with a dilute alkali like sodium hydroxide (B78521) solution, is often preferred. chemguide.co.uk This method offers the advantages of being an irreversible reaction and simplifying product separation. The initial product is the sodium salt of the carboxylic acid, from which the free acid can be liberated by the addition of a strong acid. chemguide.co.uk

Acid-catalyzed hydrolysis, which involves heating the ester with a dilute acid such as hydrochloric acid, is also a viable method. chemguide.co.uk This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. chemguide.co.uk The mechanism for acid-catalyzed ester hydrolysis involves the formation of a tetrahedral intermediate. capes.gov.brnih.gov

An alternative approach involves the direct reaction of dimethylamine with crotonic acid. This reaction, known as an aza-Michael addition, involves the 1,4-conjugated addition of the amine to the electron-deficient alkene of the crotonic acid. researchgate.net The reaction is typically conducted under controlled conditions in an inert atmosphere to prevent side reactions. The use of a catalyst can facilitate this reaction. vedantu.com

This compound can be prepared from its corresponding methyl ester, methyl (E)-4-(dimethylamino)-2-butenoate. lookchem.comnih.gov This process is essentially the hydrolysis step detailed in section 2.1.1.2. The hydrochloride salt of the acid is often used in the synthesis of more complex molecules. chemicalbook.comcymitquimica.com

Advanced synthetic strategies for preparing substituted but-2-enoic acid esters can involve the formation of zwitterionic intermediates. nih.gov While not a direct synthesis of the parent this compound, these methods are relevant to the synthesis of its derivatives. These reactions often proceed via a stepwise mechanism where the presence of polar interactions between the reactants can favor the formation of a zwitterionic intermediate. nih.gov Such mechanisms have been explored in [3+2] cycloaddition reactions, although in some cases, a concerted mechanism is observed despite the polar nature of the reactants. nih.gov

Data Tables

Table 1: Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C6H11NO2 | C6H12ClNO2 chemicalbook.com |

| Molar Mass | 129.16 g/mol nih.gov | 165.62 g/mol chemicalbook.com |

| CAS Number | 149586-32-3 | 848133-35-7 cymitquimica.com |

| Melting Point | Not specified | 157-162 °C sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com | Solid sigmaaldrich.com |

Table 2: Key Intermediates in the Synthesis of this compound

| Compound Name | Molecular Formula | Molar Mass | CAS Number | Role in Synthesis |

| Methyl (E)-4-(dimethylamino)but-2-enoate | C7H13NO2 sigmaaldrich.com | 143.18 g/mol | 212776-19-7 sigmaaldrich.com | Ester intermediate |

| Methyl 4-bromocrotonate | C5H7BrO2 nih.gov | 179.01 g/mol | 6000-00-6 nih.gov | Starting material |

| Crotonic acid | C4H6O2 wikipedia.org | 86.09 g/mol wikipedia.org | 107-93-7 wikipedia.org | Starting material |

| Dimethylamine | C2H7N | 45.08 g/mol | 124-40-3 | Reagent |

Synthesis of Highly Substituted But-2-enoic Acid Esters via Zwitterionic Intermediates

Synthesis of Activated Derivatives for Subsequent Transformations

The conversion of this compound into more reactive species is crucial for its application as a building block in organic synthesis. The preparation of the corresponding acyl chloride is a common strategy to activate the carboxylic acid moiety.

(E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride is a key reactive intermediate. chembk.com Its synthesis from this compound is a fundamental transformation.

The conversion of (E)-4-(dimethylamino)but-2-enoic acid to its acyl chloride hydrochloride is typically achieved through reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comgoogle.com These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive acyl chloride. A patent describes a process where 4-dimethylaminocrotonic acid hydrochloride is treated with oxalyl chloride in a suitable solvent. google.com Another common method involves the use of thionyl chloride.

The synthesis of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride necessitates strict anhydrous conditions. The high reactivity of the acyl chloride functional group makes it susceptible to hydrolysis back to the carboxylic acid in the presence of water. Therefore, the use of dry solvents and reagents is critical to ensure a high yield and purity of the desired product. Purity is often assessed by methods such as HPLC to monitor the consumption of the starting material and the formation of the product. google.com The hydrochloride salt form of the product enhances its stability.

| Reagent | Solvent | Temperature | Reaction Time | Notes |

| Oxalyl Chloride | Tetrahydrofuran (THF) with catalytic Dimethylformamide (DMF) | 0-5 °C initially, then warmed to 25-30 °C | Until complete consumption of chlorinating agent | The reaction progress is monitored by HPLC. google.com |

| Thionyl Chloride | Not specified | Not specified | Not specified | Reaction is carried out under anhydrous conditions to prevent hydrolysis. |

| Oxalyl Chloride | Isopropyl Acetate (iPAc) | 5-25 °C | 2-6 hours | The product precipitates out of solution, which helps in its stabilization and isolation. google.com |

Table 1: Representative Reaction Conditions for the Synthesis of (E)-4-(Dimethylamino)but-2-enoyl Chloride Hydrochloride

Reactivity and Advanced Chemical Transformations of 4 Dimethylamino but 2 Enoic Acid

Fundamental Chemical Transformations

4-(Dimethylamino)but-2-enoic acid is a versatile organic compound that can undergo a variety of chemical reactions at its different functional groups. These transformations allow for the synthesis of a diverse range of molecules with potential applications in various fields of chemical research.

Oxidation Reactions to Carboxylic Acids and Oxidized Derivatives

The oxidation of this compound can lead to the formation of various oxidized products, depending on the reagents and reaction conditions employed. Strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can be utilized to modify the molecule. For instance, under controlled conditions, the alkene functional group can be targeted for oxidation, potentially leading to the formation of diols or cleavage of the carbon-carbon double bond to yield smaller carboxylic acids or aldehydes. The dimethylamino group itself can also be susceptible to oxidation, which could lead to the formation of an N-oxide derivative.

Detailed studies on the selective oxidation of this compound are crucial for understanding how to control the reaction to favor specific oxidized products. The choice of solvent, temperature, and oxidizing agent plays a pivotal role in the reaction's outcome.

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

| Potassium Permanganate (KMnO4) | Diol, Oxidative cleavage products | Varies (e.g., cold, dilute, basic) |

| Chromium Trioxide (CrO3) | Oxidative cleavage products | Acidic conditions |

| Peroxy acids (e.g., m-CPBA) | N-oxide | Inert solvent |

Reduction Reactions to Alcohols and Amines

The reduction of this compound offers pathways to synthesize corresponding alcohols and amines. The carboxylic acid functional group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation would yield 4-(dimethylamino)but-2-en-1-ol.

Furthermore, the carbon-carbon double bond can be reduced through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This would result in the formation of 4-(dimethylamino)butanoic acid. A combination of reducing agents could potentially lead to the fully reduced product, 4-(dimethylamino)butan-1-ol.

| Reducing Agent | Target Functional Group | Product |

| Lithium Aluminum Hydride (LiAlH4) | Carboxylic Acid | 4-(Dimethylamino)but-2-en-1-ol |

| Catalytic Hydrogenation (H2/Pd/C) | Alkene | 4-(Dimethylamino)butanoic acid |

| LiAlH4 followed by H2/Pd/C | Carboxylic Acid and Alkene | 4-(Dimethylamino)butan-1-ol |

Substitution Reactions Involving the Dimethylamino Moiety

The dimethylamino group in this compound can participate in substitution reactions, although this is generally less common than reactions at the carboxylic acid or alkene functionalities. Under specific conditions, the dimethylamino group could potentially be a leaving group, especially if it is first converted to a better leaving group, such as a quaternary ammonium (B1175870) salt. This would then allow for nucleophilic substitution by other amines or nucleophiles. However, such transformations often require harsh conditions and may not be synthetically efficient.

Reactivity of Activated Derivatives

The reactivity of this compound can be significantly enhanced by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride.

Electrophilic Nature of the Acyl Chloride Group and Nucleophilic Reactivity

The conversion of this compound to (E)-4-(dimethylamino)but-2-enoyl chloride dramatically increases its electrophilicity. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. vulcanchem.comgoogle.com The resulting acyl chloride is a highly reactive electrophile due to the electron-withdrawing nature of the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack.

This enhanced reactivity allows for a wide range of nucleophilic acyl substitution reactions. vulcanchem.com Nucleophiles such as alcohols, amines, and thiols can readily attack the carbonyl carbon, leading to the formation of esters, amides, and thioesters, respectively. vulcanchem.com This versatility makes (E)-4-(dimethylamino)but-2-enoyl chloride a valuable intermediate in the synthesis of more complex molecules. For example, it has been used as a key intermediate in the synthesis of pharmaceutically active compounds. google.com

| Nucleophile | Product Type | Example Product |

| Alcohol (R-OH) | Ester | Alkyl (E)-4-(dimethylamino)but-2-enoate |

| Amine (R-NH2) | Amide | N-Alkyl-(E)-4-(dimethylamino)but-2-enamide |

| Thiol (R-SH) | Thioester | S-Alkyl (E)-4-(dimethylamino)but-2-enethioate |

Carbon-Carbon Bond Forming Reactions

This compound and its derivatives can participate in carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building more complex molecular skeletons. The α,β-unsaturated carbonyl system present in this molecule makes it a potential Michael acceptor. In a Michael addition reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. alevelchemistry.co.uk

While specific examples of carbon-carbon bond-forming reactions directly using this compound as the primary substrate are not extensively documented in the provided search results, the reactivity pattern of α,β-unsaturated carboxylic acids suggests its potential to undergo such reactions. For instance, the enolate of a ketone or another stabilized carbanion could act as a nucleophile.

Furthermore, the activated acyl chloride derivative, (E)-4-(dimethylamino)but-2-enoyl chloride, can be utilized in Friedel-Crafts acylation reactions. masterorganicchemistry.com In this type of electrophilic aromatic substitution, an aromatic ring, in the presence of a Lewis acid catalyst, attacks the electrophilic carbonyl carbon of the acyl chloride to form a new carbon-carbon bond. masterorganicchemistry.commasterorganicchemistry.com This would result in the formation of a ketone where the aromatic ring is attached to the carbonyl group of the original butenoyl chloride structure. The development of such reactions expands the synthetic utility of this compound for creating diverse and complex molecular architectures. illinois.edu

Michael Addition Reactions and Conjugate Additions

This compound, as an α,β-unsaturated carbonyl compound, is a classic Michael acceptor. The Michael reaction, a type of conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It involves the addition of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org The driving force for this reaction is the formation of a more stable single bond from a pi bond. masterorganicchemistry.com

In the context of this compound, the electrophilic nature of the β-carbon is enhanced by the electron-withdrawing carboxylic acid group. Nucleophiles, such as enolates, amines, and thiols, can attack this β-position. wikipedia.orgyoutube.com The general mechanism involves the formation of an enolate intermediate after the initial nucleophilic attack, which is then protonated to yield the final adduct. libretexts.orgmasterorganicchemistry.com

The reaction works best with stabilized nucleophiles, like those derived from malonic esters or β-keto esters. libretexts.org For instance, the reaction between diethyl malonate and an α,β-unsaturated ketone is a classic example of a Michael addition. wikipedia.org While specific examples detailing the Michael addition of this compound are not prevalent in the provided results, its structure strongly suggests its capability to undergo such reactions.

Table 1: Examples of Michael Donors and Acceptors

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) |

| Diethyl malonate | Diethyl fumarate (B1241708) wikipedia.org |

| Diethyl malonate | Mesityl oxide wikipedia.org |

| 2-Nitropropane | Methyl acrylate (B77674) wikipedia.org |

| Enamines | α,β-Unsaturated esters youtube.com |

| Thiolates | α,β-Unsaturated nitriles youtube.com |

Decarboxylative Coupling Reactions of α,β-Unsaturated Carboxylic Acids

Decarboxylative coupling reactions have emerged as a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, valued for their use of readily available carboxylic acids and the release of CO2 as a benign byproduct. nih.gov These reactions provide an alternative to traditional cross-coupling methods that often require organometallic reagents. nih.gov

For α,β-unsaturated carboxylic acids, decarboxylation can be challenging under mild conditions unless there are stabilizing groups at the β-position. stackexchange.com However, various catalytic systems have been developed to facilitate these transformations. For instance, electrochemical methods have been employed for the decarboxylative phosphorylation of α,β-unsaturated carboxylic acids, yielding (E)-alkenylphosphine oxides with high regioselectivity. rsc.org Iron-facilitated decarboxylative cross-coupling reactions between α-oxocarboxylic acids and acrylic acids have also been developed. acs.org

A notable advancement is the double decarboxylative coupling reaction, where two carboxylic acid molecules are coupled. nih.gov This has been applied to the synthesis of α,β-unsaturated carbonyls by coupling α-keto acids with α,β-unsaturated acids. nih.gov Visible-light photocatalysis has also been utilized for the decarboxylation of α,β-unsaturated carboxylic acids, offering a mild and operationally simple method. acs.org

Table 2: Examples of Decarboxylative Coupling Reactions

| Reactants | Catalyst/Conditions | Product Type |

| α,β-Unsaturated carboxylic acids and Ph2P(O)H | Electrochemical, DABCO-mediated | (E)-Alkenylphosphine oxides rsc.org |

| α-Oxocarboxylic acids and acrylic acids | Iron-facilitated, aqueous solution | α,β-Unsaturated carbonyls acs.org |

| α-Keto acids and α,β-unsaturated acids | Cu/Ag or FeCl2 catalyzed | α,β-Unsaturated carbonyls nih.gov |

| Cinnamic acids and difluoromethylating agent | Visible-light, fac-Ir(ppy)3 photocatalyst | Difluoromethylated styrenes acs.org |

Asymmetric Aza-Michael Addition for β-Amino Acid Synthesis

The asymmetric aza-Michael reaction is a crucial method for the enantioselective synthesis of nitrogen-containing compounds, including valuable β-amino acids. beilstein-journals.org This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral catalyst to control the stereochemical outcome. beilstein-journals.orgnih.gov

Organocatalysis has seen significant advancements in this area, with chiral thioureas, cinchona alkaloids, and bifunctional tertiary amines being used to catalyze the aza-Michael addition. beilstein-journals.orgnih.govnih.gov For example, chiral thiourea (B124793) catalysts bearing a boronic acid functionality have been effective in the asymmetric Michael addition of O-benzylhydroxylamine to α,β-unsaturated carboxylic acids, producing β-benzyloxyamino acids with high yields and enantioselectivities. nih.gov

The products of these reactions, optically active β-amino acids and their derivatives, are important building blocks in medicinal chemistry and natural product synthesis. nih.gov The development of these catalytic systems allows for the construction of complex chiral molecules from simple, achiral precursors. nih.gov

Table 3: Catalytic Systems for Asymmetric Aza-Michael Additions

| Catalyst Type | Nucleophile | Substrate | Product |

| Chiral Thiourea/Boronic Acid | O-Benzylhydroxylamine | (E)-3-substituted-2-enoic acids | β-Benzyloxyamino acids nih.gov |

| 9-epi-9-amino-9-deoxyquinine | 4-Nitrophthalimide | α,β-Unsaturated ketones | Michael adducts beilstein-journals.org |

| Chiral Cinchona-based diamine | Enone carbamates | Intramolecular reaction | 2-Substituted piperidines beilstein-journals.org |

| Chiral Bifunctional Tertiary Amine/Squaramide | 4-Tosylaminobut-2-enoates | 3-Ylideneoxindoles | Spiro[pyrrolidine-3,3'-oxindoles] beilstein-journals.org |

Stereo- and Regioselective Reactions

Stereo- and regioselectivity are critical aspects of modern organic synthesis, enabling the precise construction of molecules with defined three-dimensional arrangements. mdpi.commasterorganicchemistry.com

Control of (E)/(Z) Isomerism in Reaction Products

The geometry of the double bond in the products of reactions involving this compound is crucial and can often be controlled. The (E) and (Z) isomers, also known as trans and cis isomers in simpler cases, arise from the restricted rotation around the carbon-carbon double bond. studymind.co.uklibretexts.org The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration based on the priority of the substituents on each carbon of the double bond. libretexts.org

In the context of this compound, the hydrochloride salt is often specified as the (2E)-isomer, indicating a trans configuration of the double bond. cymitquimica.comepa.gov The synthesis of (E)-4-(dimethylamino)but-2-enoic acid often involves the amination of 4-bromocrotonate esters, which can yield the (E)-isomer.

Control over the E/Z selectivity can be achieved through various synthetic strategies. For example, in visible-light photocatalytic decarboxylative reactions of cinnamic acids, ortho-substituted substrates can lead to the formation of the less stable Z-isomers with high selectivity, while meta- and para-substituted analogs typically yield the E-isomer. acs.org The choice of catalyst and reaction conditions can also influence the stereochemical outcome. acs.org

Table 4: Nomenclature and Isomerism of this compound

| Compound Name | CAS Number | Isomerism |

| (E)-4-(Dimethylamino)but-2-enoic acid | 149586-32-3 | (E)-isomer sigmaaldrich.com |

| (2Z)-4-(Dimethylamino)but-2-enoic acid | 1092365-58-6 | (Z)-isomer nih.gov |

| (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride | 848133-35-7 | (E)-isomer hydrochloride salt manchesterorganics.com |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Versatile Building Block in Complex Organic Synthesis

4-(Dimethylamino)but-2-enoic acid serves as a fundamental building block in the synthesis of a wide array of complex organic structures. Its structural features, including the reactive double bond and carboxylic acid functionality, allow it to participate in a variety of chemical transformations. This versatility makes it an important starting material or intermediate for constructing more intricate molecular frameworks. cymitquimica.com

As a versatile synthon, this compound is employed in the synthesis of diverse chemical structures. While its primary documented use is in the construction of complex heterocyclic systems, particularly those relevant to medicinal chemistry, its inherent reactivity lends itself to the formation of various derivatives. The presence of both a nucleophilic/basic dimethylamino group and an electrophilic α,β-unsaturated system, combined with the carboxylic acid handle, provides multiple reaction sites. cymitquimica.com For instance, related butenoic acid derivatives have been used to generate a variety of heterocyclic compounds through reactions like Michael additions followed by cyclization, demonstrating the potential of this class of compounds in building diverse molecular architectures. researchgate.net

Key Intermediate in the Synthesis of Bioactive Compounds

The most significant application of this compound is as a crucial intermediate in the synthesis of high-value bioactive compounds. cymitquimica.com Its structure is integral to the formation of the side chains of several targeted cancer therapies.

This compound is a key component in the synthesis of several irreversible tyrosine kinase inhibitors (TKIs). Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Irreversible inhibitors form a stable, covalent bond with the kinase, leading to potent and sustained inhibition.

This compound is famously used in the synthesis of second-generation irreversible epidermal growth factor receptor (EGFR) inhibitors like Afatinib (B358) and Neratinib. These drugs are based on a quinazoline (B50416) scaffold. The 4-(dimethylamino)but-2-enoyl moiety is attached to the 6-amino group of the quinazoline core, forming a critical side chain that enables the drug to function. researchgate.netnewdrugapprovals.orggoogle.com The synthesis involves activating the carboxylic acid of this compound (often as its hydrochloride salt) and reacting it with the amino group on the quinazoline core to form an amide bond. newdrugapprovals.orgnih.gov

Table 1: Quinazoline-Based Inhibitors Synthesized Using this compound

| Drug Name | Target Kinase(s) | Mechanism | Therapeutic Area |

|---|---|---|---|

| Afatinib | EGFR (ErbB1), HER2 (ErbB2) | Irreversible Covalent Inhibitor | Oncology (e.g., Non-Small Cell Lung Cancer) |

This table is based on established knowledge of the drugs' mechanisms and therapeutic uses.

The α,β-unsaturated carbonyl system in the 4-(dimethylamino)but-2-enoyl portion of the final drug molecule acts as a Michael acceptor. This electrophilic "warhead" is strategically positioned to react with a specific cysteine residue (e.g., Cys773 in EGFR) located near the ATP-binding site of the target kinase. nih.govnih.gov The nucleophilic thiol group of the cysteine residue attacks the double bond in a Michael-type addition reaction, forming a permanent, covalent bond. This irreversible binding is the key to the high potency and sustained activity of these inhibitors. nih.gov

The utility of Michael acceptor moieties extends to other kinase targets. Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell signaling pathways and a validated target for B-cell malignancies and autoimmune diseases. nih.govmdpi.commdpi.com Irreversible BTK inhibitors, such as ibrutinib (B1684441) and acalabrutinib, also employ an electrophilic warhead to form a covalent bond with a cysteine residue (Cys481) in the BTK active site. nih.govpharmgkb.org While many BTK inhibitors utilize an acrylamide (B121943) moiety, the underlying principle of using a Michael acceptor is the same. The successful application of the 4-(dimethylamino)but-2-enoyl group in EGFR/HER2 inhibitors highlights its proven effectiveness as a covalent warhead, making it a valuable synthon for the development of novel irreversible inhibitors against other kinases like BTK.

Preparation of Novel Pyrazole (B372694) and Quinazoline Derivatives

While the use of this compound for the synthesis of pyrazole derivatives is not extensively documented in peer-reviewed literature, its application in creating novel quinazoline structures is well-established.

Quinazoline Derivatives: Research has demonstrated the synthesis of a new class of irreversible EGFR inhibitors based on a quinazoline scaffold. nih.gov In this work, the acrylamide group typically found at the 6-position of the quinazoline ring was substituted with a 4-dimethylamino-but-2-enoic amide moiety. nih.gov This modification was part of an effort to develop more chemically stable inhibitors for potential use as positron emission tomography (PET) biomarkers. The resulting novel compounds, 4-dimethylamino-but-2-enoic acid [4-(phenylamino)-quinazoline-6-yl]-amides, were evaluated for their inhibitory potency against EGFR. In vitro tests showed that these new derivatives possessed IC₅₀ values similar to the parent compound, indicating that the structural change did not compromise their efficacy. nih.gov

Generation of β-Lactams through Cascade Reactions

Scientific literature describes various methods for the synthesis of β-lactams, including cascade reactions. nih.govnih.gov However, there are no specific documented cascade reactions that utilize this compound as a key reagent for the generation of β-lactam rings.

Applications in Radiosynthesis and Molecular Imaging Probe Development

The unique structure of this compound derivatives makes them valuable candidates for radiolabeling, particularly for the development of PET imaging agents to visualize EGFR-positive tumors.

Carbon-11 (B1219553) Labeling of the Dimethylamine (B145610) Moiety

A significant application of this compound derivatives is in the field of radiosynthesis. Researchers have successfully labeled novel quinazoline-based irreversible EGFR inhibitors with carbon-11. nih.gov The labeling was specifically targeted at the dimethylamine moiety of the 4-dimethylamino-but-2-enoic amide group using the well-established labeling agent, [¹¹C]methyl iodide ([¹¹C]MeI). nih.gov

This process was automated using a commercial module, leading to the final labeled products with notable efficiency and purity. nih.gov The results from this research are summarized in the table below.

| Parameter | Value |

| Radiochemical Yield (decay corrected) | 10% |

| Radiochemical Purity | 99% |

| Chemical Purity | 96% |

| Specific Activity (EOB) | 2.7 Ci/µmol |

| This table presents the key outcomes of the Carbon-11 labeling process for the novel quinazoline derivatives. nih.gov |

The high potency of these new carbon-11 labeled bioprobes towards EGFR underscores their potential to serve as effective PET agents for the molecular imaging of tumors expressing the epidermal growth factor receptor. nih.gov

Fluorine-18 (B77423) Labeling Strategies for Positron Emission Tomography (PET) Agents

Fluorine-18 is a widely used radionuclide for PET imaging due to its favorable decay characteristics. thno.orgfrontiersin.org Various strategies exist for incorporating ¹⁸F into molecules, including direct nucleophilic substitution and the use of ¹⁸F-labeled prosthetic groups. thno.orgnih.govmdpi.com However, the scientific literature does not currently contain specific strategies for the fluorine-18 labeling of this compound or its derivatives for the development of PET agents.

Research in Polymer Chemistry: Reagent for Polymeric Materials

(E)-4-(Dimethylamino)but-2-enoic acid is noted for its use in the chemical industry for the production of various materials, including polymers. However, detailed research findings, such as the specific types of polymers synthesized or the polymerization methods employed, are not extensively available in the reviewed literature.

Theoretical Investigations of Molecular Structure and Electronic Properties

Theoretical studies are fundamental to predicting the geometry, stability, and reactivity of a molecule. For this compound, such studies would provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the ground state properties of molecules like this compound. These calculations could determine optimized molecular geometry, vibrational frequencies, and thermodynamic properties. However, specific DFT studies on this compound are not readily found in the reviewed literature.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a significant indicator of molecular stability. For this compound, a detailed FMO analysis would map the regions of the molecule most likely to participate in chemical reactions. Currently, there is no specific published data on the HOMO-LUMO energies or their distribution for this compound.

Natural Bond Orbitals (NBOs) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions, hybridization, and delocalization of electron density. An NBO analysis of this compound would clarify the nature of its covalent bonds and the extent of electronic communication between the dimethylamino group, the alkene backbone, and the carboxylic acid moiety. Such an analysis would be instrumental in understanding its electronic stability and reactivity, but specific studies are not available.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map of this compound would highlight the electron-rich regions (typically colored in shades of red) and electron-deficient regions (colored in shades of blue), offering insights into its intermolecular interactions. No specific MEP surface maps for this compound have been found in the surveyed literature.

Mechanistic Studies on Reaction Pathways and Selectivity

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and controlling product selectivity. While this compound is used in synthesis, detailed computational studies elucidating the step-by-step pathways of its formation or subsequent reactions are not widely published. Such studies would typically involve calculating the transition state structures and activation energies for proposed reaction mechanisms.

In Silico Modeling for Molecular Interactions

In silico modeling, including molecular docking, can predict how a molecule like this compound or its derivatives might interact with biological targets such as proteins or enzymes. These computational techniques are vital in drug discovery and development. They can predict binding affinities and modes of interaction, guiding the design of new and more potent molecules. However, specific in silico modeling studies focusing on the molecular interactions of this compound are not present in the available scientific literature.

Computational Chemistry and Mechanistic Elucidation Studies

Molecular Docking Simulations for Biological Target Prediction

Molecular docking simulations serve as a powerful computational tool to predict the binding orientation and affinity of a small molecule to the active site of a target protein. In the case of 4-(Dimethylamino)but-2-enoic acid, its well-established role as a key pharmacophoric element in irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) has guided its computational evaluation.

Detailed research has identified EGFR, a receptor tyrosine kinase, as a primary biological target. The kinase domain of EGFR is a crucial component of cell signaling pathways that regulate cell proliferation, and its aberrant activity is a hallmark of various cancers. The hydrochloride salt of (E)-4-(dimethylamino)but-2-enoic acid is recognized as a pivotal intermediate in the synthesis of potent irreversible EGFR tyrosine kinase inhibitors, such as afatinib (B358) and neratinib.

The central mechanism of action involves the covalent modification of a specific cysteine residue, Cys797, located within the ATP-binding site of the EGFR kinase domain. The α,β-unsaturated carbonyl system inherent to the this compound structure functions as a Michael acceptor. This electrophilic center is susceptible to nucleophilic attack by the thiol group of the Cys797 residue, leading to the formation of an irreversible covalent bond. This permanent blockade of the ATP-binding site effectively halts the kinase's enzymatic activity and downstream signaling.

While specific molecular docking studies focusing exclusively on the isolated this compound molecule are not extensively documented in public literature, its binding mode can be inferred from computational and crystallographic studies of afatinib. In these studies, the 4-(dimethylamino)but-2-enamide moiety of afatinib is positioned deep within the ATP-binding pocket, orienting the reactive acrylamide (B121943) group in close proximity to Cys797. The dimethylamino group, a key feature of the compound, is proposed to participate in hydrogen bonding and other non-covalent interactions that contribute to the proper positioning and reactivity of the molecule within the active site.

The significance of the covalent binding facilitated by this moiety is underscored by comparative studies. An analogue of afatinib that lacks the reactive acrylamide group, and is thus incapable of forming a covalent bond, demonstrates reduced activity against certain EGFR mutants, emphasizing the critical role of the this compound "warhead" in achieving potent and irreversible inhibition. nih.gov

Research has also demonstrated that this compound exhibits anticancer properties, inhibiting the growth of various cancer cell lines, including osteosarcoma (U2OS) and colon adenocarcinoma (HT29), with IC₅₀ values in the micromolar range. This activity is consistent with the predicted targeting of EGFR, a protein often dysregulated in these types of cancers.

Table 1: Predicted Interactions of the this compound Moiety with EGFR

| Interacting Residue | Interaction Type | Predicted Role in Binding |

| Cys797 | Covalent (Michael Addition) | Primary mechanism of irreversible inhibition |

| Asp800 | Hydrogen Bond | Acts as a general base to facilitate the nucleophilic attack by Cys797 |

| Met793 | Hydrogen Bond | Contributes to the positioning of the inhibitor within the ATP-binding site |

| Leu718, Val726, Ala743, Leu844 | Hydrophobic Interactions | Stabilize the binding of the compound in the active site |

| Dimethylamino Group | Hydrogen Bond/Electrostatic | Enhances solubility and participates in interactions that influence activity and proper orientation |

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-(dimethylamino)but-2-enoic acid. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the molecule.

For the hydrochloride salt of (E)-4-(dimethylamino)but-2-enoic acid, the ¹H NMR spectrum exhibits characteristic signals corresponding to each proton set. chemicalbook.com The protons of the two methyl groups on the nitrogen atom typically appear as a singlet. The methylene protons adjacent to the dimethylamino group and the vinyl protons of the butenoic acid backbone present as distinct multiplets.

While specific spectral data for the free base is not detailed in the provided search results, a representative ¹H NMR analysis would involve the assignment of all proton signals, including the acidic proton of the carboxyl group, which may be broad or exchangeable depending on the solvent.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The expected spectrum would show signals for the carbonyl carbon of the carboxylic acid, the two olefinic carbons of the C=C double bond, the methylene carbon, and the methyl carbons of the dimethylamino group. The chemical shifts of these carbons provide confirmatory structural evidence. For instance, carboxylic acid carbons are typically observed in the 165-190 ppm range, while alkene carbons appear around 120-160 ppm. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for (E)-4-(Dimethylamino)but-2-enoic acid

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -N(CH₃)₂ | ~2.2 - 2.8 | Singlet (s) | ~45 |

| -CH₂- | ~3.0 - 3.5 | Doublet (d) | ~58 |

| =CH-CH₂- | ~6.8 - 7.2 | Doublet of Triplets (dt) | ~140 |

| =CH-COOH | ~5.8 - 6.2 | Doublet (d) | ~125 |

Note: Predicted values are based on general chemical shift ranges and data from analogous structures. Actual values may vary based on solvent and experimental conditions.

A key aspect of characterizing this compound is the determination of its stereochemistry at the carbon-carbon double bond. The magnitude of the spin-spin coupling constant (³J) between the two vinyl protons is diagnostic of the geometric isomerism. ucsd.edu

For vinylic protons in a trans (E) configuration, the coupling constant is typically in the range of 11-18 Hz. libretexts.org In contrast, protons in a cis (Z) configuration exhibit a smaller coupling constant, generally between 5-10 Hz. ucsd.edulibretexts.org By analyzing the splitting pattern of the vinyl proton signals in the ¹H NMR spectrum and measuring the coupling constant, the E-configuration of the molecule, as indicated by its IUPAC name (2E)-4-(dimethylamino)-2-butenoic acid, can be definitively confirmed.

Mass Spectrometry (MS) (e.g., ESI-MS, LC-MS, EI Mode) for Molecular Ion Verification and Impurity Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and identifying impurities. The molecular formula of this compound is C₆H₁₁NO₂, corresponding to a monoisotopic mass of approximately 129.079 g/mol . nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS) that is well-suited for this polar, non-volatile compound. In positive ion mode, ESI-MS would be expected to detect the protonated molecule [M+H]⁺ at an m/z of approximately 130.086. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu This verification of the molecular ion provides strong evidence for the compound's identity.

Furthermore, LC-MS is a fundamental method for impurity profiling. americanpharmaceuticalreview.com It combines the high-resolution separation of HPLC with the sensitive detection and identification capabilities of MS. This allows for the detection, identification, and quantification of process-related impurities or degradation products, even at trace levels, ensuring the quality and safety of the compound. americanpharmaceuticalreview.com Electron Ionization (EI) is another MS mode that can be used, often providing detailed fragmentation patterns useful for structural elucidation, as seen in the analysis of related compounds. nist.gov

Table 2: Predicted Mass Spectrometry Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 130.08626 |

| [M+Na]⁺ | 152.06820 |

| [M+K]⁺ | 168.04214 |

| [M-H]⁻ | 128.07170 |

Source: Predicted values from PubChem. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the carboxylic acid, alkene, and amine functionalities.

The IR spectrum is expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. sigmaaldrich.com The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak typically between 1700-1725 cm⁻¹. The C=C stretching of the alkene is expected in the 1600-1680 cm⁻¹ region, and C-N stretching vibrations for the tertiary amine would appear in the 1000-1250 cm⁻¹ range.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O stretch | 1700 - 1725 (strong) |

| Alkene | C=C stretch | 1600 - 1680 (variable) |

| Alkene | =C-H bend | 960 - 975 (for E-isomer) |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for monitoring the progress of its synthesis. Due to the compound's polarity, a reversed-phase HPLC method is typically employed.

A standard method would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate or phosphate) and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of compounds with a range of polarities. Detection is commonly achieved using a UV detector, as the C=C double bond and carbonyl group constitute a chromophore that absorbs UV light. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined, with commercial batches often reporting purities of 95-98%. achemtek.com This method is also invaluable for reaction monitoring, allowing chemists to track the consumption of starting materials and the formation of the product in real-time.

Reversed-Phase HPLC with Specific Column Chemistries (e.g., C18) and Gradient Elution

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the separation, identification, and quantification of organic molecules. For a polar compound like this compound, which contains both a carboxylic acid and a tertiary amine group, achieving adequate retention on a nonpolar stationary phase can be challenging. nih.govnih.gov A C18 (octadecylsilane) column is the most common choice for RP-HPLC, offering a hydrophobic stationary phase that interacts with the nonpolar aspects of an analyte. asianpubs.org

To analyze this compound, a polar-modified C18 column is often employed. These columns are designed to prevent "phase collapse" when using highly aqueous mobile phases, which are necessary to retain and resolve very polar compounds. phenomenex.com The separation is typically performed using gradient elution. This process involves gradually changing the composition of the mobile phase during the analytical run, usually by increasing the concentration of an organic solvent like acetonitrile or methanol in an aqueous buffer. asianpubs.org

The analysis begins with a highly aqueous mobile phase to ensure the polar analyte is retained on the C18 column. As the gradient progresses, the increasing organic solvent concentration reduces the mobile phase's polarity, causing the analyte to elute. The pH of the aqueous buffer is a critical parameter; it must be controlled to maintain the compound in a consistent ionization state, which ensures reproducible retention times and good peak shape. For this compound, a slightly acidic buffer (e.g., phosphate or formate) is suitable. Detection is commonly achieved using a UV detector, as the molecule contains a chromophore.

Table 1: Representative RP-HPLC Parameters

| Parameter | Value/Description |

|---|---|

| Column | Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 5% B to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. nih.gov This technology utilizes columns packed with smaller sub-2 µm particles, which operate at higher pressures. The result is a dramatic increase in chromatographic efficiency, leading to sharper, narrower peaks and a greater ability to separate complex mixtures. nih.gov

For the analysis of this compound, a UPLC method would offer a much faster run time, often under three minutes, without compromising separation quality. nih.gov Due to the higher sensitivity, smaller sample volumes are required. UPLC is frequently coupled with mass spectrometry (MS), a powerful detection technique that provides mass-to-charge ratio information, enabling definitive identification of the compound. nih.gov A UPLC-MS system can confirm the molecular weight of this compound while simultaneously quantifying it, even at very low concentrations. researchgate.net The chromatographic principles are similar to HPLC, typically employing a C18 stationary phase and a fast gradient elution.

Table 2: Typical UPLC-MS Parameters

| Parameter | Value/Description |

|---|---|

| Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 2% B to 95% B over 2.5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Selected Ion Monitoring (SIM) for m/z of the protonated molecule |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. The most common method is combustion analysis, where a weighed sample of the compound is burned in an excess of oxygen. libretexts.org The combustion products—carbon dioxide, water, and nitrogen gas—are collected and weighed. From these masses, the percentages of C, H, and N in the original sample are calculated.

For this compound, the molecular formula is C6H11NO2. The theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. Experimental results from combustion analysis are then compared to these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's proposed empirical and molecular formula.

Table 3: Elemental Composition of this compound (C6H11NO2)

| Element | Symbol | Atomic Weight (amu) | Molar Mass (g/mol) | Theoretical Mass % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 72.066 | 55.80% |

| Hydrogen | H | 1.008 | 11.088 | 8.59% |

| Nitrogen | N | 14.007 | 14.007 | 10.85% |

| Oxygen | O | 15.999 | 31.998 | 24.78% |

| Total | 129.159 | 100.00% |

Crystallographic Studies (e.g., Single Crystal X-ray Diffraction for Derivatives)

Obtaining single crystals of this compound itself may be challenging. In such cases, a chemically stable derivative is often synthesized to facilitate crystallization. For instance, a salt could be formed by reacting the compound with a suitable acid or base. Once a high-quality single crystal is grown, it is mounted in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a unique pattern of spots. creative-biostructure.com By analyzing the positions and intensities of these spots, the electron density map and, subsequently, the complete crystal structure can be determined. This provides unambiguous confirmation of the molecule's connectivity and stereochemistry.

Table 4: Hypothetical Crystallographic Data for a Derivative

| Parameter | Description |

|---|---|

| Empirical Formula | C6H12ClNO2 (for a hydrochloride derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 98.5° |

| Volume | 802.1 ų |

| Z (Molecules per unit cell) | 4 |

| Data Collection Temp. | 100 K |

| Final R-factor | < 0.05 |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient methodologies. For 4-(dimethylamino)but-2-enoic acid, moving beyond conventional synthetic routes to more environmentally benign and atom-economical processes is a primary objective.

Future research should focus on:

Catalytic Approaches: Investigating novel transition-metal-catalyzed or organocatalyzed reactions for the direct synthesis of this compound. This could involve, for instance, the development of catalysts for the direct amino-functionalization of butenoic acid derivatives.

Renewable Feedstocks: Exploring synthetic pathways that utilize renewable starting materials, thereby reducing the reliance on petrochemical precursors.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, which are crucial for industrial applications.

Solvent-Free and Aqueous Synthesis: Designing synthetic routes that minimize or eliminate the use of hazardous organic solvents, aligning with the principles of green chemistry. Mechanochemical methods, which involve reactions in the solid state, could also be an intriguing avenue. nih.gov

Expansion of Biocatalytic Applications and Enzyme Engineering for Broader Substrate Scope

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. The application of enzymes to the synthesis and modification of this compound is a largely unexplored and highly promising research area.

Key future research directions include:

Enzymatic Synthesis: The use of enzymes for the production of non-canonical amino acids is a rapidly growing field. nih.govnih.gov Enzymes such as ammonia (B1221849) lyases, which catalyze the addition of ammonia to α,β-unsaturated carboxylic acids, could be engineered to accept dimethylamine (B145610) as a substrate for the direct synthesis of this compound. nih.gov Similarly, engineered tryptophan synthases or other PLP-dependent enzymes could potentially be adapted for this purpose. nih.gov

Enzyme Engineering: Directed evolution and rational design could be employed to create novel enzyme variants with enhanced activity, stability, and substrate specificity for reactions involving this compound or its precursors. portlandpress.commdpi.com For example, leucine (B10760876) dehydrogenase (LeuDH) has been successfully engineered to synthesize a variety of L-α-amino acids, suggesting that similar strategies could be applied to produce derivatives of this compound. mdpi.com

Biocatalytic Derivatization: Utilizing enzymes to selectively modify the this compound scaffold to generate a library of novel derivatives with potentially interesting biological activities.

| Potential Enzyme Class | Reaction Type | Potential Application for this compound |

| Ammonia Lyases | Asymmetric amination | Engineered variants could potentially catalyze the direct synthesis from a butenoic acid precursor and dimethylamine. nih.gov |

| Tryptophan Synthase | C-C, C-N, C-S bond formation | Engineered versions might be used to synthesize analogs by coupling different side chains. nih.gov |

| Leucine Dehydrogenase (LeuDH) | Reductive amination | Engineered LeuDH could be explored for the synthesis of saturated derivatives. mdpi.com |

| Esterases/Lipases | Esterification/Hydrolysis | Selective esterification or hydrolysis of derivatives for purification or modification. |

Deeper Mechanistic Understanding of Complex Chemical and Biochemical Transformations

A thorough understanding of the reaction mechanisms involving this compound is fundamental for controlling its reactivity and designing new applications. The interplay between the α,β-unsaturated system and the dimethylamino group can lead to complex and interesting chemical behavior.

Future mechanistic studies should focus on:

Conjugate Addition Reactions: Detailed kinetic and mechanistic investigations of Michael-type additions to the α,β-unsaturated system. libretexts.org Understanding the role of the dimethylamino group in modulating the electrophilicity of the double bond is crucial.

Cyclization Reactions: Exploring the potential for intramolecular reactions, such as the formation of lactones or other heterocyclic structures, which could be triggered by various reagents or catalysts. libretexts.org

Enzymatic Reaction Mechanisms: Elucidating the detailed catalytic mechanisms of any enzymes found to be active on this compound. This would involve a combination of structural biology, computational modeling, and kinetic studies. nih.gov

Photochemical Reactivity: Investigating the photochemical behavior of this compound, including potential cycloadditions and isomerizations, which could open up new avenues for material synthesis.

Exploration of Novel Derivatization Strategies for Advanced Materials and Chemical Probes

The presence of two distinct functional groups in this compound makes it an excellent scaffold for the development of new materials and chemical probes.

Promising areas for future research include:

Polymer Synthesis: Utilizing this compound as a monomer for the synthesis of functional polymers. The resulting polymers could have interesting properties due to the presence of both acidic and basic functionalities.

Fluorescent Probes: Derivatizing the carboxylic acid or the amino group with fluorophores to create novel chemical probes for biological imaging or sensing applications. A variety of reagents are available for the derivatization of carboxylic acids, which could be adapted for this purpose. thermofisher.comnih.govresearchgate.net

Surface Modification: Grafting this compound onto the surfaces of materials to impart new properties, such as altered hydrophilicity, charge, or reactivity.

Bioactive Conjugates: Coupling this compound to other bioactive molecules to create hybrid compounds with potentially enhanced or novel therapeutic properties.

| Derivatization Reagent Class | Target Functional Group | Potential Application |

| Carbodiimides (e.g., EDC) | Carboxylic acid | Activation for coupling to amines to form amides. nih.gov |

| Alkyl Halides (e.g., 5-(Bromomethyl)fluorescein) | Carboxylic acid | Formation of fluorescent esters for probing. thermofisher.com |

| Hydrazides (e.g., Alexa Fluor hydrazides) | Carboxylic acid | Labeling for fluorescence detection. thermofisher.com |

| Isocyanates | Amine | Formation of ureas for creating new polymers or materials. |

Advanced Computational Modeling for Predictive Reactivity and Interaction Analysis

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental design. Applying these methods to this compound can accelerate the discovery of new applications.

Future computational work should entail:

Density Functional Theory (DFT) Calculations: Using DFT to investigate the electronic structure, reactivity indices (such as Fukui functions), and reaction mechanisms of this compound. nih.gov This can provide insights into its susceptibility to nucleophilic or electrophilic attack. youtube.com

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of this compound and its derivatives, as well as their interactions with biological macromolecules such as proteins or nucleic acids. nih.gov

Docking Studies: Utilizing molecular docking to predict the binding modes of this compound and its derivatives to the active sites of enzymes or receptors, thereby guiding the design of new inhibitors or probes.

QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing QSAR models to correlate the structural features of this compound derivatives with their biological activities, which can aid in the rational design of more potent compounds.

Q & A

Q. Table 1. Comparative Reactivity of this compound Derivatives

Q. Table 2. Spectral Data for Structural Validation

| Technique | Key Peaks/Shifts | Interpretation |

|---|---|---|

| ¹H-NMR | δ 6.3–6.5 (d, J = 15 Hz, CH=CH) | Trans double bond configuration |

| IR | 1685 cm⁻¹ (C=O stretch) | α,β-unsaturated carbonyl |

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.